(2-Cyclopropylpyrimidin-5-yl)boronic acid

Catalog No.
S829381
CAS No.
893567-15-2
M.F
C7H9BN2O2
M. Wt
163.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Cyclopropylpyrimidin-5-yl)boronic acid

CAS Number

893567-15-2

Product Name

(2-Cyclopropylpyrimidin-5-yl)boronic acid

IUPAC Name

(2-cyclopropylpyrimidin-5-yl)boronic acid

Molecular Formula

C7H9BN2O2

Molecular Weight

163.97 g/mol

InChI

InChI=1S/C7H9BN2O2/c11-8(12)6-3-9-7(10-4-6)5-1-2-5/h3-5,11-12H,1-2H2

InChI Key

HIBBMEFTPMTWOY-UHFFFAOYSA-N

SMILES

B(C1=CN=C(N=C1)C2CC2)(O)O

Canonical SMILES

B(C1=CN=C(N=C1)C2CC2)(O)O

(2-Cyclopropylpyrimidin-5-yl)boronic acid is a boronic acid derivative characterized by the presence of a cyclopropyl group attached to a pyrimidine ring. Its molecular formula is C₇H₉BN₂O₂, with a molecular weight of 163.97 g/mol. This compound is notable for its unique structural features, which include a boron atom bonded to a hydroxyl group and a pyrimidine moiety, making it significant in various chemical applications and biological studies .

Currently, there is no documented research on the biological activity or specific mechanism of action of (2-Cyclopropylpyrimidin-5-yl)boronic acid. However, its potential lies in its use as a building block for the synthesis of more complex molecules with desired biological properties [].

  • May cause skin and eye irritation: Boronic acids can react with water in the eyes and skin to form boric acid, which can cause irritation [].
  • May be harmful if inhaled or ingested: Inhalation or ingestion of boronic acids can irritate the respiratory tract and gastrointestinal system [].
  • May be flammable: Organic compounds containing boron can be flammable, so proper handling precautions are necessary [].
Typical of boronic acids. These reactions include:

  • Suzuki Coupling Reactions: This compound can act as a coupling partner in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
  • Nucleophilic Substitution: The boron atom can undergo nucleophilic attack, allowing for modifications that enhance its reactivity in organic synthesis.
  • Formation of Boronate Esters: It can react with alcohols to form stable boronate esters, which are useful intermediates in organic synthesis.

Research indicates that (2-Cyclopropylpyrimidin-5-yl)boronic acid exhibits biological activity that may be beneficial in medicinal chemistry. Specifically, it has been studied for its potential as an inhibitor of certain enzymes, which could make it useful in the development of pharmaceuticals targeting diseases such as cancer and diabetes. Its unique structure allows for selective interactions with biological targets, enhancing its therapeutic potential .

The synthesis of (2-Cyclopropylpyrimidin-5-yl)boronic acid can be achieved through various methods:

  • Boronate Formation: Starting from 2-cyclopropylpyrimidine, the compound can be synthesized by reacting with boron reagents such as boron trioxide or boron trifluoride.
  • Direct Boronation: Utilizing transition metal catalysts, direct boronation of the pyrimidine ring can introduce the boronic acid functionality.
  • Functional Group Transformations: Existing functional groups within related compounds can be transformed into the boronic acid group through established organic reactions.

(2-Cyclopropylpyrimidin-5-yl)boronic acid finds applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel therapeutic agents.
  • Organic Synthesis: In various coupling reactions to construct complex organic molecules.
  • Material Science: As a precursor for developing new materials with specific electronic properties.

Studies on (2-Cyclopropylpyrimidin-5-yl)boronic acid have focused on its interactions with biological macromolecules. It has shown promise in binding studies with enzymes and receptors, indicating potential roles in drug design and development. The specificity of its interactions may lead to advancements in targeted therapies .

Several compounds share structural similarities with (2-Cyclopropylpyrimidin-5-yl)boronic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
(2-(Cyclopropylamino)pyrimidin-5-yl)boronic acidC₇H₁₀BN₃O₂Contains an amino group enhancing nucleophilicity
(4-Pyridinyl)boronic acidC₆H₆BNO₂Contains a pyridine ring, differing in reactivity
3-Pyridinylboronic acidC₆H₆BNO₂Similar reactivity but varies in substitution pattern

The uniqueness of (2-Cyclopropylpyrimidin-5-yl)boronic acid lies in its cyclopropyl substitution and specific electronic properties, which influence its reactivity and biological activity compared to these similar compounds .

The synthesis and application of (2-cyclopropylpyrimidin-5-yl)boronic acid emerged alongside advancements in organoboron chemistry, particularly in the development of boronic acids as versatile building blocks for cross-coupling reactions. Early efforts in boronic acid synthesis focused on aryl and heteroaryl derivatives, driven by their utility in forming carbon-carbon bonds. The compound’s development aligns with the broader evolution of boron-containing compounds, which transitioned from preservatives and antiseptics to modern therapeutic agents and synthetic tools.

The pyrimidine core, a six-membered nitrogen-containing heterocycle, has been central to medicinal chemistry due to its presence in nucleic acids and its role in enzyme inhibition. Incorporating a cyclopropyl group—a strained three-membered ring—enhances steric and electronic properties, making the compound valuable for targeting specific biochemical pathways.

Classification within Organoboron Chemistry

(2-Cyclopropylpyrimidin-5-yl)boronic acid belongs to the heteroaryl boronic acid subclass of organoboron compounds. These molecules feature a boronic acid group (-B(OH)₂) attached to a nitrogen-containing aromatic ring (pyrimidine in this case). Its classification is distinct from:

ClassKey FeaturesApplications
Aryl Boronic AcidsBoron linked to carbon in an aromatic ringSuzuki-Miyaura coupling, materials science
Alkyl Boronic AcidsBoron linked to sp³-hybridized carbonLess common due to instability
Heteroaryl Boronic AcidsBoron linked to nitrogen-containing aromatic ringsDrug discovery, catalysis

This compound’s stability and reactivity are influenced by the electron-withdrawing pyrimidine ring and the cyclopropyl group’s steric effects.

Significance in Synthetic Organic Chemistry

The compound’s primary role lies in Suzuki-Miyaura cross-coupling reactions, where it serves as a nucleophilic partner to aryl or vinyl electrophiles. Key advantages include:

  • Versatility: Participates in C–C bond formation with aryl halides, triflates, and diazonium salts.
  • Mild Conditions: Reactions typically occur at 80–100°C in aqueous or organic solvents with palladium catalysts.
  • Functional Group Compatibility: Tolerates amines, esters, and other sensitive groups, enabling complex molecule synthesis.

Example applications include constructing biaryl scaffolds for kinase inhibitors and antiviral agents.

Overview of Research Landscape

Recent research focuses on optimizing synthetic routes and expanding applications:

Focus AreaKey DevelopmentsImplications
Industrial SynthesisScalable methods using continuous flow reactorsCost-effective production for pharmaceuticals
Biological TargetsInhibition of metalloproteinases (MMPs) and CSF1R kinaseCancer and inflammatory disease therapies
Catalyst InnovationUse of iridium/rhodium catalysts for C–H activationDirect functionalization of pyrimidines
DNA-Compatible ReactionsSuzuki couplings in aqueous media for library synthesisHigh-throughput drug discovery

Wikipedia

(2-Cyclopropyl-5-pyrimidinyl)boronic acid

Dates

Modify: 2023-08-16

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